Di-tert-butyl azodicarboxylate

Catalog No.
S576937
CAS No.
870-50-8
M.F
C₁₀H₁₈N₂O₄
M. Wt
230.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Di-tert-butyl azodicarboxylate

CAS Number

870-50-8

Product Name

Di-tert-butyl azodicarboxylate

IUPAC Name

tert-butyl (NE)-N-[(2-methylpropan-2-yl)oxycarbonylimino]carbamate

Molecular Formula

C₁₀H₁₈N₂O₄

Molecular Weight

230.26 g/mol

InChI

InChI=1S/C10H18N2O4/c1-9(2,3)15-7(13)11-12-8(14)16-10(4,5)6/h1-6H3/b12-11+

InChI Key

QKSQWQOAUQFORH-VAWYXSNFSA-N

SMILES

CC(C)(C)OC(=O)N=NC(=O)OC(C)(C)C

Synonyms

Azodicarboxylic Acid Di-tert-butyl Ester; Bis(1,1-dimethylethyl)azodicarboxylate; DBAD; Di-tert-butyl Azodicarboxylate; Di-tert-butyl Azodiformate; Di-tert-butyl Diazodicarboxylate; NSC 109889

Canonical SMILES

CC(C)(C)OC(=O)N=NC(=O)OC(C)(C)C

Isomeric SMILES

CC(C)(C)OC(=O)/N=N/C(=O)OC(C)(C)C

The exact mass of the compound Di-tert-butyl azodicarboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109889. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Di-tert-butyl azodicarboxylate (DBAD, CAS 870-50-8) is a highly crystalline, solid azodicarboxylate reagent primarily utilized in Mitsunobu inversions, electrophilic aminations, and cross-coupling reactions [1]. Unlike traditional liquid azodicarboxylates, DBAD exists as a stable solid at room temperature (melting point 89–92 °C), which fundamentally transforms its handling, storage, and dosing profile in both laboratory and industrial settings [2]. Its defining structural feature—the presence of two acid-labile tert-butyl ester groups—provides a strategic advantage in downstream processing, allowing for the rapid decomposition of reaction byproducts into volatile gases and water-soluble salts [3]. For procurement teams and process chemists, DBAD represents a premium, scalable alternative to legacy reagents, specifically engineered to eliminate chromatographic bottlenecks and mitigate the severe explosive hazards associated with standard Mitsunobu activators.

Substituting DBAD with the more common diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) routinely fails in scale-up environments due to critical differences in safety profiles and byproduct solubility [1]. DEAD is notoriously shock-sensitive and possesses a massive heat of decomposition, forcing suppliers to ship it as a dilute solution (e.g., 40% in toluene), which complicates precise stoichiometric dosing and introduces unwanted solvents into sensitive reactions [1]. Furthermore, the reduced hydrazine byproducts of DEAD and DIAD are highly soluble in organic solvents, mandating labor-intensive silica gel chromatography for product isolation [2]. In contrast, DBAD's solid form allows for neat, precise weighing, and its corresponding hydrazine byproduct can be quantitatively cleaved by trifluoroacetic acid (TFA) or HCl, completely bypassing the chromatographic separation that renders DEAD and DIAD unviable for high-throughput or large-scale synthesis [3].

Thermal Hazard Mitigation and Decomposition Energy Reduction

Differential scanning calorimetry (DSC) reveals that DBAD presents a significantly lower thermal hazard profile compared to the industry standard, DEAD [1]. While DEAD exhibits a highly exothermic decomposition with a heat release of -1466 J/g, DBAD undergoes decomposition with a substantially reduced energy release of approximately -740 J/g [1]. Furthermore, DEAD's shock-sensitive liquid nature necessitates its handling as a 40% toluene solution to prevent detonation, whereas DBAD is handled as a stable, free-flowing solid (mp 89-92 °C) [2]. This nearly 50% reduction in decomposition energy, combined with the elimination of solvent-carrier requirements, makes DBAD uniquely suited for safe scale-up in industrial reactors.

Evidence DimensionHeat of decomposition (ΔH_dec)
Target Compound DataDBAD: -740 J/g (Solid state)
Comparator Or BaselineDEAD: -1466 J/g (Liquid state, shock-sensitive)
Quantified Difference~50% reduction in exothermic energy release.
ConditionsDifferential Scanning Calorimetry (DSC) at standardized heating rates.

Procurement of DBAD eliminates the stringent shipping restrictions, storage hazards, and solvent-dilution errors inherent to DEAD, enabling safer and more precise large-scale manufacturing.

Chromatographic Evasion via Acid-Labile Byproduct Cleavage

In standard Mitsunobu protocols utilizing DEAD or DIAD, the resulting dialkyl hydrazinedicarboxylate byproducts remain highly soluble in organic phases, typically requiring multi-hour silica gel chromatography for complete removal [1]. DBAD fundamentally alters this purification workflow. The di-tert-butyl hydrazinedicarboxylate byproduct generated from DBAD is highly acid-labile; treatment with trifluoroacetic acid (TFA) or aqueous HCl rapidly cleaves the tert-butyl groups, releasing isobutylene and carbon dioxide gases [2]. The remaining hydrazine salt is water-soluble and easily removed via a simple aqueous wash [2]. This chemical differentiation reduces downstream purification time from hours of chromatography to a rapid liquid-liquid extraction, drastically reducing solvent waste and labor costs.

Evidence DimensionPost-reaction purification methodology
Target Compound DataDBAD: Acidic cleavage (TFA/HCl) followed by aqueous extraction (0 chromatography steps)
Comparator Or BaselineDEAD/DIAD: Mandatory silica gel chromatography
Quantified Difference100% elimination of chromatographic purification for the hydrazine byproduct.
ConditionsStandard Mitsunobu reaction workup using acidic cleavage (e.g., TFA/DCM).

Eliminating chromatography removes the primary bottleneck in high-throughput library synthesis and industrial scale-up, significantly lowering solvent consumption and processing time.

Mild Deprotection in Electrophilic Amination Workflows

When used as an electrophilic aminating agent for enolates or organolithium reagents, the choice of azodicarboxylate dictates the harshness of the subsequent deprotection step [1]. Amination with DEAD or DIAD yields ethyl or isopropyl carbamates, which demand aggressive conditions (e.g., refluxing concentrated HBr or strong alkali) for cleavage, often degrading sensitive substrates and reducing final yields [1]. Conversely, amination with DBAD directly installs a Boc-protected hydrazine moiety. This Boc group can be quantitatively removed under exceptionally mild conditions (e.g., 4 M HCl in dioxane or TFA at room temperature), preserving fragile functional groups and stereocenters [2].

Evidence DimensionDeprotection conditions for aminated intermediates
Target Compound DataDBAD: Mild acidic cleavage (Room temperature TFA or HCl)
Comparator Or BaselineDEAD/DIAD: Harsh hydrolytic cleavage (Refluxing strong acid/base)
Quantified DifferenceEnables room-temperature deprotection, preventing the thermal or hydrolytic degradation of complex molecular targets.
ConditionsDeprotection of N-N bonds following electrophilic amination of enolates.

For the synthesis of complex APIs or sensitive natural products, DBAD ensures that the amination step does not become a yield-destroying bottleneck during final deprotection.

High-Throughput Pharmaceutical Library Synthesis

Because DBAD allows for the complete evasion of column chromatography via simple acidic workup, it is the premier choice for automated, high-throughput parallel synthesis of ether and ester libraries [1]. Procurement for discovery chemistry should prioritize DBAD over DIAD to maximize the number of compounds processed per day.

Large-Scale Industrial Mitsunobu Inversions

In pilot-plant and commercial-scale manufacturing, the explosive hazards and solvent-carrier requirements of DEAD present unacceptable risks [2]. DBAD’s solid state, lower heat of decomposition, and precise weighability make it the optimal drop-in replacement for scaling up stereochemical inversions of secondary alcohols without triggering stringent process safety management (PSM) thresholds.

Synthesis of Complex, Base-Sensitive APIs via Electrophilic Amination

When synthesizing complex active pharmaceutical ingredients (APIs) that feature base-sensitive or thermally labile functional groups, DBAD serves as an ideal electrophilic nitrogen source [3]. The ability to remove the resulting Boc-protecting groups under mild, room-temperature acidic conditions ensures high overall yields, whereas DEAD or DIAD would lead to substrate degradation during deprotection.

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 55 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 55 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 49 of 55 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

870-50-8

Wikipedia

Tert-butyl (NE)-N-[(2-methylpropan-2-yl)oxycarbonylimino]carbamate

Dates

Last modified: 08-15-2023

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